1-(Bromomethyl)-6,7-dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-(Bromomethyl)-6,7-dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that includes a bromomethyl group, a mesyl group, and two methoxy groups attached to a tetrahydroisoquinoline core
Preparation Methods
The synthesis of 1-(Bromomethyl)-6,7-dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the bromomethyl and mesyl groups. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and mesylating agents like methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Bromomethyl)-6,7-dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the mesyl group can lead to the formation of different derivatives. Common reagents used in these reactions include sodium borohydride (NaBH4) for reductions and potassium permanganate (KMnO4) for oxidations. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Bromomethyl)-6,7-dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-6,7-dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The mesyl group can also participate in similar interactions, affecting the activity of various biological pathways.
Comparison with Similar Compounds
Similar compounds to 1-(Bromomethyl)-6,7-dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline include other tetrahydroisoquinoline derivatives with different substituents. For example:
1-(Chloromethyl)-2-mesyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a chloromethyl group instead of a bromomethyl group.
This compound: Similar structure but with different functional groups attached to the tetrahydroisoquinoline core. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18BrNO4S |
---|---|
Molecular Weight |
364.26 g/mol |
IUPAC Name |
1-(bromomethyl)-6,7-dimethoxy-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H18BrNO4S/c1-18-12-6-9-4-5-15(20(3,16)17)11(8-14)10(9)7-13(12)19-2/h6-7,11H,4-5,8H2,1-3H3 |
InChI Key |
OSKGABHEZPQNBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)C)CBr)OC |
Origin of Product |
United States |
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